molecular formula C7H5ClN2O2 B2919389 7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one CAS No. 1206977-63-0

7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

Cat. No. B2919389
CAS RN: 1206977-63-0
M. Wt: 184.58
InChI Key: XSXCAGMINNETDK-UHFFFAOYSA-N
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Description

7-Chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one, also known as 7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one and abbreviated as 7-Cl-PXO, is a heterocyclic organic compound that has been studied extensively in recent years due to its potential applications in the fields of scientific research and medicine. 7-Cl-PXO is a synthetic compound that has been found to be a promising tool for the study of a wide range of biological processes and diseases.

Scientific Research Applications

Anticancer Activity

7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one: derivatives have been explored for their potential as anticancer agents. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, certain derivatives have demonstrated moderate to excellent antiproliferative activity against cell lines such as Hela, A549, HepG2, and MCF-7 . The introduction of specific functional groups like sulfonyl has been found to increase the antiproliferative activity, suggesting a pathway for further drug development.

Molecular Docking and Dynamics

The molecular structure of these compounds allows for effective molecular docking and dynamics studies. These studies help in understanding the binding orientations and stabilities of these molecules within the active sites of target proteins, such as c-Met . This is crucial for the design of drugs with higher efficacy and specificity towards cancer cells.

Design and Synthesis of Novel Derivatives

The core structure of 7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one serves as a lead compound for the design and synthesis of novel derivatives. By modifying the lead compound with various pharmacophores, researchers aim to enhance the antitumor properties and reduce potential side effects .

FGFR Inhibitors

Derivatives of this compound have been evaluated as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a significant role in tumor growth and development. Targeting FGFRs is an attractive strategy for cancer therapy, and some derivatives have shown potent activities against FGFR1, 2, and 3 .

Apoptosis Induction

Some derivatives have been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often defective in cancer cells. This property is vital for the elimination of cancer cells and is a key focus area in cancer treatment research .

Cell Migration and Invasion Inhibition

In addition to apoptosis induction, certain derivatives can significantly inhibit the migration and invasion of cancer cells. This is important for preventing metastasis, which is the spread of cancer from one part of the body to another .

properties

IUPAC Name

7-chloro-4H-pyrido[4,3-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-6-1-5-4(2-9-6)10-7(11)3-12-5/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXCAGMINNETDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CN=C(C=C2O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

CAS RN

1206977-63-0
Record name 7-chloro-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one
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